molecular formula C27H27BrN2O5S B11448122 Methyl 4-({2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Methyl 4-({2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Cat. No.: B11448122
M. Wt: 571.5 g/mol
InChI Key: GBBZWRRETIYMFL-UHFFFAOYSA-N
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Description

Methyl 4-({2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with a molecular formula of C27H27BrN2O5S . This compound is characterized by its unique structure, which includes a bromophenyl group, a carbamothioyl group, and a tetrahydroisoquinoline moiety. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

The synthesis of Methyl 4-({2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves multiple steps. One common method includes the following steps:

Chemical Reactions Analysis

Methyl 4-({2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-({2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets. The bromophenyl group may interact with certain enzymes or receptors, while the tetrahydroisoquinoline moiety may modulate various biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Methyl 4-({2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can be compared with similar compounds such as:

Properties

Molecular Formula

C27H27BrN2O5S

Molecular Weight

571.5 g/mol

IUPAC Name

methyl 4-[[2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C27H27BrN2O5S/c1-32-24-13-18-11-12-30(27(36)29-20-6-4-5-19(28)14-20)23(22(18)15-25(24)33-2)16-35-21-9-7-17(8-10-21)26(31)34-3/h4-10,13-15,23H,11-12,16H2,1-3H3,(H,29,36)

InChI Key

GBBZWRRETIYMFL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC(=CC=C3)Br)COC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

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